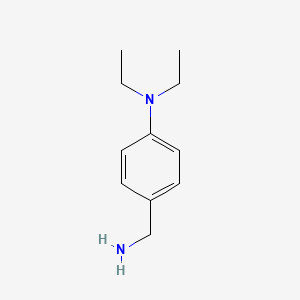

4-(aminomethyl)-N,N-diethylaniline

Description

4-(Aminomethyl)-N,N-diethylaniline (CAS: 40336-81-0) is a secondary amine with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol . The compound features a benzene ring substituted with an aminomethyl (-CH₂NH₂) group and a diethylamino (-N(C₂H₅)₂) group at the para position. Its structure enables participation in hydrogen bonding and charge-transfer interactions, making it relevant in synthetic chemistry and material science.

Properties

IUPAC Name |

4-(aminomethyl)-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSZDWUTQGRQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547377 | |

| Record name | 4-(Aminomethyl)-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40336-81-0 | |

| Record name | 4-(Aminomethyl)-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-diethylaniline typically involves the alkylation of aniline derivatives. One common method is the reductive amination of 4-(formyl)aniline with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N-diethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(aminomethyl)-N,N-diethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is explored for its potential use in pharmaceuticals, particularly as a building block for drug development.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-diethylaniline involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-(aminomethyl)-N,N-diethylaniline and related compounds:

Electronic and Optical Properties

- Push-Pull Chromophores: this compound serves as an electron donor (D) in D-π-A systems due to its electron-rich diethylamino group. When paired with acceptors like triazine or nitro groups, it facilitates intramolecular charge transfer (ICT), enhancing fluorescence and nonlinear optical properties . In contrast, N,N-Dimethyl-4-nitroaniline exhibits a strong acceptor character due to the nitro (-NO₂) group, making it suitable for studying solvatochromism and hyperpolarizability .

Azo Derivatives :

- The azo-linked compound N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline shows redshifted absorption spectra due to extended conjugation, useful in dye-sensitized solar cells .

Biological Activity

4-(Aminomethyl)-N,N-diethylaniline, also known as 4-FAM, is an organic compound that belongs to the class of aromatic amines. Its structure features an aniline group with an aminomethyl substituent and two ethyl groups attached to the nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry and biology, due to its potential biological activities.

This compound can be synthesized through reductive amination of 4-(formyl)aniline with diethylamine using sodium cyanoborohydride as a reducing agent. This reaction typically occurs under mild conditions at room temperature, allowing for the efficient production of the compound. In industrial settings, continuous flow reactors can be employed to enhance yield and control reaction conditions more effectively.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function. Specific studies have indicated that it may affect bacterial membranes, potentially leading to compromised bacterial integrity and function. However, the exact mechanisms remain under investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial and antifungal properties. These activities make it a candidate for further exploration in the development of antimicrobial agents.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial effects of various aminophenol derivatives, including this compound. The results demonstrated significant antibacterial activity against several strains of bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Structure-Activity Relationship (SAR) : Research on the SAR of compounds related to this compound revealed that modifications to its structure can significantly influence its biological activity. For instance, derivatives with specific functional groups showed enhanced binding affinity to cannabinoid receptors (CB2), indicating potential applications in pain management and anti-inflammatory therapies .

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for predicting its bioavailability and therapeutic effects. Studies have shown that the compound has a favorable absorption profile when administered orally, making it suitable for drug development.

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.